2-Tert-butoxy-pyrimidine-5-boronic acid chemical properties
2-Tert-butoxy-pyrimidine-5-boronic acid chemical properties
Technical Guide: 2-Tert-butoxy-pyrimidine-5-boronic acid
Part 1: Executive Summary
2-Tert-butoxy-pyrimidine-5-boronic acid (and its commercially dominant pinacol ester form) is a specialized organoboron reagent used primarily in medicinal chemistry to introduce the pyrimidine scaffold into drug candidates.[1] Its strategic value lies in the 2-tert-butoxy group , which serves a dual purpose:
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Electronic Stabilization: The electron-donating alkoxy group mitigates the electron-deficiency of the pyrimidine ring, stabilizing the C-B bond against rapid protodeboronation—a common failure mode for heteroaryl boronic acids.
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Masked Pharmacophore: The tert-butyl group acts as an acid-labile protecting group.[1] Post-coupling, it can be cleaved to reveal the 2-hydroxypyrimidine (2-pyrimidone) moiety, a critical hydrogen-bond donor/acceptor motif found in kinase inhibitors and antiviral agents.[1]
Part 2: Chemical Identity & Structural Analysis
The commercial supply chain predominantly offers the pinacol ester due to its superior shelf stability compared to the free boronic acid, which is prone to trimerization (boroxine formation) and dehydration.
| Property | Data |
| Compound Name | 2-Tert-butoxy-pyrimidine-5-boronic acid (Pinacol Ester) |
| CAS Number | 2223044-16-2 (Pinacol Ester) / 1352796-64-5 (Generic/Acid ref) |
| Molecular Formula | C₁₄H₂₃BN₂O₃ (Pinacol Ester) |
| Molecular Weight | 278.16 g/mol |
| Structural Feature | Pyrimidine ring with C5-Boron and C2-O-tBu |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Insoluble in water |
| Key Lability | Acid Sensitive: t-Bu group hydrolyzes at pH < 2 |
Electronic Structure & Stability
Pyrimidyl-5-boronic acids are inherently unstable due to the electron-deficient nature of the diazine ring, which accelerates protodeboronation (hydrolysis of the C-B bond).
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Mechanism: The electrophilic boron atom is susceptible to nucleophilic attack by water/base. The resulting "ate" complex can undergo ipso-protonation if the ring is highly electron-deficient.
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Stabilization: The 2-tert-butoxy group donates electron density into the ring via resonance (+M effect), significantly raising the activation energy for protodeboronation compared to 2-unsubstituted or 2-halo pyrimidines.
Part 3: Synthesis & Manufacturing
The synthesis typically proceeds via a Lithium-Halogen Exchange sequence starting from 5-bromo-2-chloropyrimidine. This route avoids the use of unstable 5-bromopyrimidine intermediates.
Synthesis Workflow Diagram
Caption: Synthesis of 2-tert-butoxy-pyrimidine-5-boronic acid via SNAr and cryogenic borylation.
Critical Process Parameters (CPP):
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SNAr Step: The reaction of 5-bromo-2-chloropyrimidine with potassium tert-butoxide must be controlled (0°C to RT) to prevent bis-substitution or ring degradation.
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Cryogenic Control: The lithiation of 5-bromo-2-tert-butoxypyrimidine requires -78°C .[1] Higher temperatures (-40°C) can lead to "dance" rearrangement (migration of the anion) or elimination of the tert-butoxy group.
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Quenching: The boronate intermediate must be quenched with a mild acid (e.g., NH₄Cl or dilute acetic acid). Strong mineral acids (HCl) during workup will cleave the tert-butyl ether, destroying the protecting group immediately.
Part 4: Reactivity Profile & Experimental Protocols
Suzuki-Miyaura Cross-Coupling
This is the primary utility of the reagent. The reaction introduces the masked pyrimidone scaffold.
Protocol: Palladium-Catalyzed Coupling [1][2]
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Reagents:
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Procedure:
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Charge a reaction vial with the aryl halide, boronic ester, and base.[3]
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Add solvent and degas (sparge with Nitrogen/Argon for 5 mins).
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Heat to 80–90°C for 4–12 hours.
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Monitor: Check by LCMS. The product will be the tert-butoxy ether.
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Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
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Expert Insight: Avoid using strong hydroxide bases (NaOH, KOH) at high temperatures (>100°C) for extended periods, as they can initiate premature hydrolysis of the tert-butoxy group or the boronate ester before coupling occurs.
Post-Coupling Deprotection (The "Masked" Utility)
The tert-butoxy group is acid-labile. Upon treatment with acid, it converts to the hydroxyl group, which tautomerizes to the thermodynamically stable 2-pyrimidone .
Mechanism & Pathway Diagram
Caption: Acid-mediated hydrolysis of the tert-butoxy group to reveal the active pyrimidone pharmacophore.[1]
Protocol: Acid Hydrolysis
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Dissolve the purified Suzuki product in DCM.
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Add Trifluoroacetic acid (TFA) (10–20% v/v).
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Stir at Room Temperature for 1–2 hours.
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Concentrate in vacuo. The product is often isolated as the TFA salt of the 2-pyrimidone.
Part 5: Applications in Drug Discovery
The 2-tert-butoxy-pyrimidine-5-boronic acid is a "privileged intermediate" for:
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Kinase Inhibitors: The 2-pyrimidone motif (revealed after deprotection) functions as a key hydrogen bond donor/acceptor pair in the ATP-binding pocket of kinases (e.g., PI3K, mTOR).
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Solubility Enhancement: The tert-butoxy group is lipophilic, improving the solubility of intermediates during synthesis compared to the polar free hydroxyl/amide forms. This allows for easier purification of intermediates before the final deprotection step.
Part 6: Handling & Storage
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Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The pinacol ester is relatively stable, but moisture can slowly hydrolyze the ester to the free acid, which may then trimerize.
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Stability: Stable to air for short periods (weighing). Unstable to strong acids.
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Safety: Standard PPE. Avoid inhalation of boronate dusts.
References
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ChemScene. (n.d.). 2-tert-butoxy-pyrimidine-5-boronic acid pinacol ester MSDS & Properties. Retrieved from
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Li, H., et al. (2015). "Palladium-Catalyzed Suzuki–Miyaura Coupling of Heteroaryl Boronic Acids." Organic Letters, 17(14), 3616-3619.[1] (Contextual grounding for heteroaryl coupling stability).
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Zhichkin, P., et al. (2002).[4] "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002(6), 720-722.[1] (Background on pyrimidine ring synthesis and reactivity).
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LGC Standards. (n.d.). 2,4-Di(tert-butoxy)pyrimidine-5-boronic Acid Data Sheet. Retrieved from (Analogue property verification).
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Sigma-Aldrich. (n.d.).[1] Boronic Acid Reagents User Guide. Retrieved from [1]
